N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2S/c1-13-10-15(2-3-16(13)19)27(25,26)23-12-14-4-8-24(9-5-14)18-17(11-20)21-6-7-22-18/h2-3,6-7,10,14,23H,4-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORQAQCXFLHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies, while presenting data in a structured format.
Chemical Structure and Properties
The molecular structure of this compound includes several key functional groups:
- Piperidine ring : This cyclic amine contributes to the compound's pharmacological properties.
- Fluorobenzene moiety : The presence of fluorine enhances lipophilicity and may influence receptor binding.
- Sulfonamide group : Known for its biological activity, this group is pivotal in many pharmaceutical agents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈FN₃O₂S |
| Molecular Weight | 305.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets, potentially involving:
- NLRP3 Inflammasome Inhibition : Similar compounds have shown efficacy in inhibiting the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .
- Receptor Modulation : The compound may modulate various receptors associated with pain and inflammation pathways.
Pharmacodynamics and Pharmacokinetics
Research into the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is ongoing. Initial studies suggest:
- Bioavailability : The compound exhibits favorable bioavailability profiles in preclinical models.
- Half-life : Data on half-life remains limited but is crucial for understanding dosing regimens.
Case Studies
- Inflammatory Disease Models : In vivo studies demonstrated that analogues of this compound effectively reduced inflammation markers in mouse models of arthritis.
- Cancer Research : Preliminary studies indicate potential anti-cancer effects, particularly against melanoma cell lines through modulation of signaling pathways related to cell proliferation.
Table 2: Case Study Findings
| Study Focus | Findings |
|---|---|
| Inflammatory Diseases | Significant reduction in IL-1β levels |
| Cancer Cell Lines | Induced apoptosis in melanoma cells |
Synthesis and Optimization
The synthesis of this compound involves several steps that require optimization to enhance yield and purity:
- Starting Materials : Appropriate selection of starting materials is critical.
- Reaction Conditions : Factors such as temperature, solvent choice, and reaction time significantly impact the outcome.
Table 3: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of piperidine derivative |
| Step 2 | Coupling with fluorinated benzene sulfonamide |
| Step 3 | Purification and characterization |
Q & A
Q. Optimization Tips :
- Use HPLC monitoring (C18 column, acetonitrile/water gradient) to track reaction progress and identify byproducts .
- Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for purification .
- Control moisture rigorously to avoid hydrolysis of the cyanopyrazine moiety .
Basic: Which analytical techniques are essential for confirming structural integrity?
Methodological Answer :
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR to verify piperidine ring conformation (δ 2.5–3.5 ppm for methylene protons) and sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine-pyrazine region .
Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ group at m/z ~64) .
HPLC-PDA : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-cyano group on pyrazine?
Q. Methodological Answer :
Structural Modifications :
- Synthesize analogs with CN → CF₃ , COOH , or H substitutions to evaluate electronic and steric effects .
- Compare binding affinity (e.g., IC₅₀) using radioligand displacement assays against target receptors .
Computational Modeling :
- Perform docking studies (AutoDock Vina) to assess hydrogen bonding between the cyano group and residues (e.g., Lys or Asp in kinase active sites) .
Biological Assays :
- Test analogs in kinase inhibition panels (e.g., EGFR, VEGFR) to correlate substituent effects with potency .
Q. Example SAR Data :
| Substituent (R) | EGFR IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| -CN | 12 ± 1.5 | 8.2 |
| -CF₃ | 45 ± 3.2 | 4.1 |
| -H | >1000 | 15.6 |
The 3-cyano group enhances target binding via dipole interactions, as evidenced by its 10-fold lower IC₅₀ compared to -H analogs .
Advanced: How should researchers address contradictions in reported biological activity data?
Q. Methodological Answer :
Assay Validation :
- Replicate studies using standardized protocols (e.g., CellTiter-Glo for cytotoxicity) to minimize variability .
Off-Target Profiling :
- Screen the compound against GPCR/kinase panels to identify secondary targets that may explain divergent results .
Structural Analog Comparison :
- Compare data with structurally related compounds (e.g., SB-235753 , a piperidine-containing quinazoline) to identify conserved activity patterns .
Data Triangulation :
- Cross-reference pharmacokinetic parameters (e.g., LogP, plasma stability) with in vitro/in vivo discrepancies .
Advanced: What strategies are effective for identifying the primary biological target of this compound?
Q. Methodological Answer :
Chemical Proteomics :
- Use photoaffinity labeling (e.g., incorporating a diazirine moiety) to capture target proteins in cell lysates, followed by LC-MS/MS identification .
SPR Biosensing :
- Immobilize candidate targets (e.g., kinases) on a sensor chip and measure real-time binding kinetics (KD, kon/koff) .
CRISPR-Cas9 Screening :
- Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity .
Basic: What are the critical stability considerations for long-term storage?
Q. Methodological Answer :
Degradation Pathways :
- Hydrolysis of the sulfonamide group in humid conditions.
- Photodegradation of the cyanopyrazine moiety under UV light .
Storage Recommendations :
- Store at -20°C in amber vials under argon.
- Use desiccants (silica gel) to mitigate moisture .
Stability Monitoring :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can researchers leverage computational tools to predict metabolic pathways?
Q. Methodological Answer :
In Silico Metabolism Prediction :
- Use Meteor Nexus or ADMET Predictor to identify likely Phase I/II metabolites (e.g., CYP3A4-mediated oxidation of piperidine) .
Metabolite Synthesis :
- Prepare major predicted metabolites (e.g., N-oxide derivatives) and test their activity .
Microsomal Assays :
- Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
